3'-Prenylnaringenin
3'-Prenylnaringenin
Licoflavanone, also known as yinyanghuo D, belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Thus, licoflavanone is considered to be a flavonoid lipid molecule. Licoflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, licoflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, licoflavanone can be found in herbs and spices and tea. This makes licoflavanone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
119240-82-3
VCID:
VC0192185
InChI:
InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3
SMILES:
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C
Molecular Formula:
C20H20O5
Molecular Weight:
340.4 g/mol
3'-Prenylnaringenin
CAS No.: 119240-82-3
Natural Products
VCID: VC0192185
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
CAS No. | 119240-82-3 |
---|---|
Product Name | 3'-Prenylnaringenin |
Molecular Formula | C20H20O5 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3 |
Standard InChIKey | CGKWSLSAYABZTL-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Description | Licoflavanone, also known as yinyanghuo D, belongs to the class of organic compounds known as 3'-prenylated flavanones. These are flavanones that features a C5-isoprenoid substituent at the 3'-position. Thus, licoflavanone is considered to be a flavonoid lipid molecule. Licoflavanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, licoflavanone is primarily located in the membrane (predicted from logP). Outside of the human body, licoflavanone can be found in herbs and spices and tea. This makes licoflavanone a potential biomarker for the consumption of these food products. |
Synonyms | 3'-prenyl-naringenin 3'-prenylnaringenin |
PubChem Compound | 14218027 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume